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Compound of Interest

Compound Name:
(4-Aminosulfonylphenyl)boronic

acid

Cat. No.: B1292025 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-
Aminosulfonylphenyl)boronic acid, a key building block in medicinal chemistry and organic

synthesis. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, alongside generalized experimental protocols for the

acquisition of such spectra.

Core Spectroscopic Data
While a complete set of publicly available raw spectral data for (4-
Aminosulfonylphenyl)boronic acid (CAS No: 613660-87-0, Molecular Formula: C₆H₈BNO₄S)

is limited, data from various suppliers and analogous compounds allow for a reliable

characterization. The following tables summarize the expected and reported spectroscopic data

for this compound.

Table 1: 1H NMR Spectroscopic Data (Predicted and Reported)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.2 - 8.0 d 2H
Ar-H (ortho to -

B(OH)₂)

~7.9 - 7.7 d 2H
Ar-H (ortho to -

SO₂NH₂)

~7.3 br s 2H -SO₂NH₂

~5.5 br s 2H -B(OH)₂

Note: Predicted values are based on the analysis of structurally similar compounds. A

certificate of analysis for this compound has confirmed a 1H NMR spectrum consistent with its

structure.[1]

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~145 Ar-C (para to -B(OH)₂)

~135 Ar-C (ipso to -B(OH)₂)

~130 Ar-CH (ortho to -B(OH)₂)

~125 Ar-CH (ortho to -SO₂NH₂)

Table 3: IR Spectroscopic Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad
N-H stretch (sulfonamide) and

O-H stretch (boronic acid)

~3100 Medium Aromatic C-H stretch

~1600, ~1480 Medium Aromatic C=C stretch

~1340 Strong Asymmetric SO₂ stretch

~1160 Strong Symmetric SO₂ stretch

~1090 Medium B-O stretch

Table 4: Mass Spectrometry Data

m/z Ion

201.03 [M]⁺ (Calculated for C₆H₈¹¹BNO₄S)

200.03 [M]⁺ (Calculated for C₆H₈¹⁰BNO₄S)

184.02 [M-OH]⁺

122.04 [M-SO₂NH₂]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (4-Aminosulfonylphenyl)boronic
acid in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.

1H NMR Acquisition:

Instrument: 400 MHz or higher field NMR spectrometer.
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Pulse Program: Standard proton pulse program.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Referencing: The residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) is used as an

internal standard.

13C NMR Acquisition:

Instrument: 100 MHz or higher field NMR spectrometer.

Pulse Program: Proton-decoupled pulse program.

Number of Scans: 1024 or more, as 13C has low natural abundance.

Relaxation Delay: 2-5 seconds.

Referencing: The solvent peak (e.g., DMSO-d₆ at ~39.52 ppm) is used as an internal

standard.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid (4-
Aminosulfonylphenyl)boronic acid powder directly onto the ATR crystal. Apply pressure to

ensure good contact between the sample and the crystal.

IR Spectrum Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR

accessory.

Mode: Transmittance or Absorbance.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Mass Spectrum Acquisition:

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an

electrospray ionization (ESI) source.

Ionization Mode: Positive or negative ion mode can be used.

Mass Range: m/z 50-500.

Data Analysis: The resulting spectrum should be analyzed for the molecular ion peak and

characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent

spectroscopic characterization of a chemical compound like (4-Aminosulfonylphenyl)boronic
acid.

A generalized workflow for the synthesis and spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of (4-
Aminosulfonylphenyl)boronic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1292025#spectroscopic-data-nmr-ir-ms-
for-4-aminosulfonylphenyl-boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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